molecular formula C5H12N2O B13613124 N,N~2~-Dimethyl-L-alaninamide CAS No. 82597-80-6

N,N~2~-Dimethyl-L-alaninamide

Cat. No.: B13613124
CAS No.: 82597-80-6
M. Wt: 116.16 g/mol
InChI Key: GFQCCPONSFHKMZ-BYPYZUCNSA-N
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Description

(2S)-N-methyl-2-(methylamino)propanamide is a chemical compound with the molecular formula C₅H₁₂N₂O It is characterized by its specific stereochemistry, indicated by the (2S) configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-methyl-2-(methylamino)propanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of (S)-2-amino-2-methylpropanamide with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to ensure the desired stereochemistry is maintained.

Industrial Production Methods

Industrial production of (2S)-N-methyl-2-(methylamino)propanamide may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(2S)-N-methyl-2-(methylamino)propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically an amine.

    Substitution: The products depend on the nucleophile used, resulting in various substituted amides.

Scientific Research Applications

(2S)-N-methyl-2-(methylamino)propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (2S)-N-methyl-2-(methylamino)propanamide exerts its effects involves interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, binding to the active site and preventing substrate access. The pathways involved can include modulation of neurotransmitter release or inhibition of inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-N-(2-fluoroethyl)-2-(methylamino)propanamide
  • (2S)-N-ethyl-2-(methylamino)propanamide

Uniqueness

(2S)-N-methyl-2-(methylamino)propanamide is unique due to its specific stereochemistry and the presence of both a methylamino and a methyl group on the same carbon atom. This configuration imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

82597-80-6

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

IUPAC Name

(2S)-N-methyl-2-(methylamino)propanamide

InChI

InChI=1S/C5H12N2O/c1-4(6-2)5(8)7-3/h4,6H,1-3H3,(H,7,8)/t4-/m0/s1

InChI Key

GFQCCPONSFHKMZ-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](C(=O)NC)NC

Canonical SMILES

CC(C(=O)NC)NC

Origin of Product

United States

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